molecular formula C11H10N4OS B2433320 2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile CAS No. 1428379-70-7

2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile

Cat. No.: B2433320
CAS No.: 1428379-70-7
M. Wt: 246.29
InChI Key: HYPAFBFCHBXPEG-UHFFFAOYSA-N
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Description

2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C11H10N4OS and its molecular weight is 246.29. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c12-5-6-14-11(16)15(8-3-4-8)10(13-14)9-2-1-7-17-9/h1-2,7-8H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPAFBFCHBXPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CC#N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile is a member of the triazole family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a triazole ring, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The presence of cyclopropyl and thiophene groups enhances its pharmacological potential.

PropertyValue
Molecular FormulaC₁₈H₁₅F₃N₄O₃S
Molecular Weight424.4 g/mol
CAS Number1428380-16-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Key synthetic routes include:

  • Formation of the Triazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
  • Cyclopropyl Substitution : Introducing cyclopropyl groups via alkylation reactions.
  • Thiophene Integration : Electrophilic substitution reactions involving thiophene derivatives.

Antimicrobial Properties

Recent studies highlight the compound's significant antimicrobial activity, particularly against various fungal pathogens. The triazole moiety is known for its antifungal properties, making this compound a candidate for further development as an antifungal agent.

Case Study : A study demonstrated that derivatives of this compound exhibited potent antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Anticancer Activity

Another area of investigation is the anticancer potential of this compound. Research has shown that it can inhibit the growth of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Research Findings :

  • In vitro assays indicated that the compound significantly reduced cell viability in breast cancer cell lines (MCF-7), with IC50 values in the low micromolar range.
  • Mechanistic studies suggested that the compound induces apoptosis through caspase activation pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. Compounds containing triazole rings have been reported to exhibit inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

CompoundCOX-1 Inhibition (IC50 μM)COX-2 Inhibition (IC50 μM)
2-(4-cyclopropyl...)19.45 ± 0.0723.8 ± 0.20

These findings suggest that this compound may serve as a lead for developing new anti-inflammatory drugs .

Structure–Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes to its biological activity. The cyclopropyl group enhances lipophilicity and cellular uptake, while the thiophene ring may facilitate π–π stacking interactions with biological targets.

Preparation Methods

Core Structural Features and Synthetic Challenges

Molecular Architecture Analysis

The target molecule contains three critical components:

  • 1,2,4-Triazole core : Provides hydrogen-bonding capabilities and metabolic stability
  • Cyclopropyl substituent : Introduces steric constraints and enhances membrane permeability
  • Thiophen-2-yl group : Contributes to π-π stacking interactions and redox activity
  • Acetonitrile moiety : Serves as a polar functional group for further derivatization

Key Synthetic Obstacles

  • Regioselective formation of the 1,2,4-triazole ring system
  • Maintenance of cyclopropyl ring stability under acidic/basic conditions
  • Prevention of thiophene ring oxidation during nitrile group introduction
  • Achieving high yield in the final substitution step at the N1 position

Established Synthesis Pathways

Cyclocondensation Route (Two-Step Process)

Step 1: Triazole Core Formation

Reaction Scheme:
Thiophene-2-carbohydrazide + Cyclopropanecarbonyl chloride → Intermediate hydrazide

Typical Conditions:

  • Solvent: Anhydrous DMF
  • Base: Triethylamine (2.5 eq)
  • Temperature: 0°C → RT over 6 hr
  • Yield: 78-82%

Mechanistic Insight:
The reaction proceeds through nucleophilic acyl substitution, followed by cyclization via intramolecular dehydration. X-ray crystallographic data from analogous compounds confirms the cis orientation of cyclopropyl and thiophene groups.

Step 2: Acetonitrile Substitution

Reaction Scheme:
Triazole intermediate + Bromoacetonitrile → Target compound

Optimized Parameters:

  • Catalyst: K₂CO₃ (1.2 eq)
  • Solvent: Acetonitrile (reflux)
  • Time: 12 hr
  • Yield: 65-70%

Critical Observation:
Excess base leads to cyclopropyl ring opening, necessitating strict stoichiometric control.

One-Pot Tandem Synthesis

Reaction Design

Developed to improve atom economy and reduce purification steps:

Components:

  • Thiophene-2-carboxylic acid hydrazide
  • Cyclopropanecarbonyl chloride
  • 2-Chloroacetonitrile

Key Advantages:

  • 23% reduction in total reaction time
  • 15% increase in overall yield compared to stepwise methods

Reaction Table:

Parameter Value
Temperature 80°C
Solvent System DMF/H₂O (9:1)
Catalyst CuI (5 mol%)
Reaction Time 8 hr
Isolated Yield 81%

Advanced Characterization Data

Spectroscopic Profile

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.85 (d, J = 3.1 Hz, 1H, thiophene H)
  • δ 7.45 (d, J = 5.0 Hz, 1H, thiophene H)
  • δ 4.32 (s, 2H, CH₂CN)
  • δ 1.55-1.48 (m, 4H, cyclopropyl)

IR (KBr):

  • 2250 cm⁻¹ (C≡N stretch)
  • 1680 cm⁻¹ (C=O)
  • 1550 cm⁻¹ (C=N)

Industrial-Scale Production Considerations

Continuous Flow Optimization

Reactor Design:

  • Tubular reactor with segmented gas-liquid flow
  • Residence time: 18 min

Benefits:

  • 99.8% conversion efficiency
  • 5-fold increase in daily output vs batch processing

Emerging Methodologies

Photocatalytic Cyanation

Innovative Approach:
Utilizes visible light-mediated C-H activation for direct nitrile group introduction:

Conditions:

  • Catalyst: Ru(bpy)₃Cl₂
  • Light Source: 450 nm LEDs
  • Yield Improvement: 22% over thermal methods

Q & A

Q. What synthetic routes are most effective for preparing 2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile, and how can yield be optimized?

Answer:

  • Key Methods :
    • Reflux with Sodium Acetate : Evidence from similar triazole derivatives suggests that sodium acetate acts as a catalyst in protic solvents (e.g., acetic acid or ethanol) to facilitate cyclocondensation. For example, refluxing 0.01 mol of thiol precursors with chloroacetonitrile (0.02 mol) in propanol for 20 minutes, followed by sodium acetate addition, achieved yields up to 81.55% .
    • Solvent Selection : Ethanol and DMF/acetic acid mixtures are effective for recrystallization to purify intermediates, minimizing byproducts .
  • Optimization : Adjust reaction time (3–5 hours), stoichiometric ratios (1:1.1 for key reactants), and temperature (reflux conditions) based on real-time monitoring via TLC or HPLC .

Q. How should researchers characterize this compound spectroscopically, and what spectral markers are critical for structural confirmation?

Answer:

  • Techniques :
    • IR Spectroscopy : Look for absorption bands at ~2200 cm⁻¹ (C≡N stretch of acetonitrile) and ~1680–1700 cm⁻¹ (C=O of the oxo-triazole ring) .
    • ¹H-NMR : Key signals include:
  • δ 2.0–3.0 ppm (cyclopropyl protons),
  • δ 6.8–7.5 ppm (thiophene aromatic protons),
  • δ 4.5–5.5 ppm (methylene groups adjacent to the triazole ring) .
    3. X-ray Crystallography : For absolute confirmation, single-crystal analysis resolves bond lengths and angles (e.g., triazole ring planarity, thiophene orientation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR or IR shifts) during characterization?

Answer:

  • Case Study : If ¹H-NMR shows unexpected splitting in the cyclopropyl region, consider:
    • Dynamic Effects : Conformational flexibility or restricted rotation in the triazole-thiophene system may cause splitting. Variable-temperature NMR can clarify this .
    • Impurity Analysis : Use preparative HPLC to isolate minor components and re-analyze. Cross-reference with mass spectrometry (HRMS) to confirm molecular ion peaks .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

Q. What strategies are recommended for modifying the compound’s structure to enhance bioactivity (e.g., antimicrobial or antitumor properties)?

Answer:

  • Functionalization Approaches :
    • Substituent Variation : Replace the cyclopropyl group with aryl or heteroaryl groups (e.g., 4-chlorophenyl or pyridyl) to modulate lipophilicity and target binding. For example, 3-thiophen-2-ylmethyl substitutions improved antimicrobial activity in analogs .
    • Side-Chain Engineering : Introduce sulfanylacetic acid or hydrazide moieties to enhance solubility and metal-chelating capacity, as seen in related triazole derivatives .
  • Biological Testing : Use in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to screen derivatives. Prioritize compounds with IC₅₀ values <10 μM against target cell lines .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

  • Experimental Design :
    • Enzyme Inhibition Assays : Test the compound against enzymes like cytochrome P450 or kinases using fluorometric or calorimetric methods. For example, triazole derivatives have shown inhibition of superoxide dismutase via competitive binding .
    • Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with active sites (e.g., hydrogen bonding with thiophene sulfur or π-π stacking with aromatic residues) .
  • Biophysical Techniques : Surface plasmon resonance (SPR) or ITC can quantify binding affinity (Kd) and thermodynamics .

Q. What computational methods are effective for predicting the compound’s physicochemical properties (e.g., solubility, logP)?

Answer:

  • Tools :
    • logP Prediction : Use ChemAxon or ACD/Labs to estimate partition coefficients. Experimental validation via shake-flask method (octanol/water) is critical for accuracy .
    • Solubility Modeling : COSMO-RS or QSPR models predict solubility in aqueous buffers. Adjust pH (e.g., 7.4 for physiological conditions) and measure experimentally via UV-Vis .
  • Thermodynamic Stability : DFT calculations (e.g., Gibbs free energy of solvation) guide formulation strategies for in vivo studies .

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